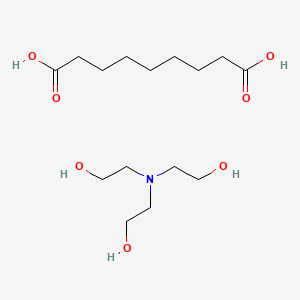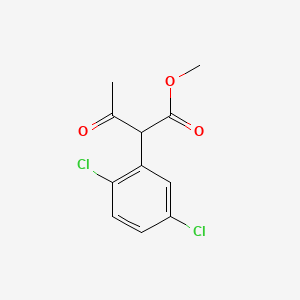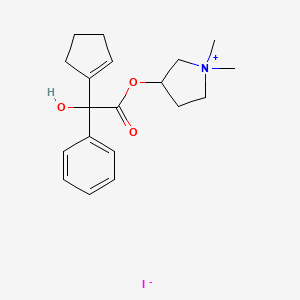
Dehydro Glycopyrrolate Iodide (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydro Glycopyrrolate Iodide (Mixture of Diastereomers) is a compound closely related to Glycopyrrolate bromide. Glycopyrrolate bromide is an anticholinergic quaternary ammonium compound known for its bronchodilatory and antimuscarinic effects. Dehydro Glycopyrrolate Iodide shares similar properties and is used in various scientific research applications.
Méthodes De Préparation
The synthetic routes for Dehydro Glycopyrrolate Iodide involve the reaction of Glycopyrrolate bromide with iodine under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Dehydro Glycopyrrolate Iodide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can occur with reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dehydro derivatives, while reduction can produce more saturated compounds .
Applications De Recherche Scientifique
Dehydro Glycopyrrolate Iodide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in respiratory conditions due to its anticholinergic properties.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Dehydro Glycopyrrolate Iodide involves its interaction with muscarinic receptors in the body. By binding to these receptors, it inhibits the action of acetylcholine, leading to bronchodilation and reduced secretions in the respiratory tract. This makes it effective in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma.
Comparaison Avec Des Composés Similaires
Dehydro Glycopyrrolate Iodide is similar to other anticholinergic compounds such as:
Glycopyrrolate bromide: Known for its bronchodilatory effects.
Atropine: Another anticholinergic agent used in various medical applications.
Scopolamine: Used for its antimuscarinic effects in treating motion sickness and postoperative nausea.
The uniqueness of Dehydro Glycopyrrolate Iodide lies in its specific iodinated structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .
Propriétés
Formule moléculaire |
C19H26INO3 |
|---|---|
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate;iodide |
InChI |
InChI=1S/C19H26NO3.HI/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-10,17,22H,6-7,11-14H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
JIJLNPZMYFPDHH-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCC(C1)OC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


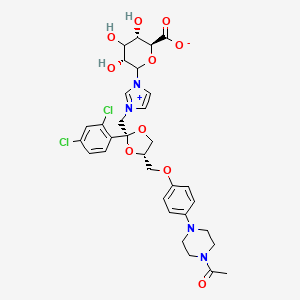
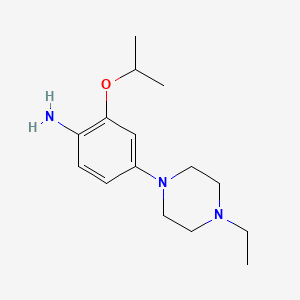
![1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate](/img/structure/B13855649.png)
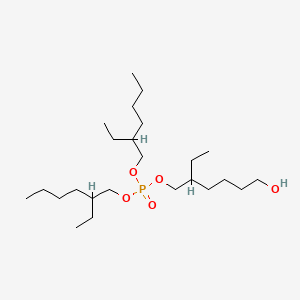
![1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13855666.png)
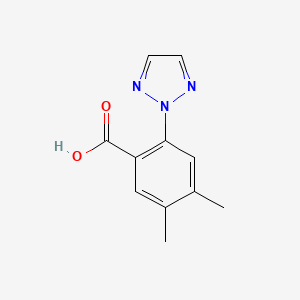
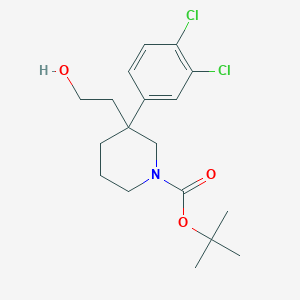
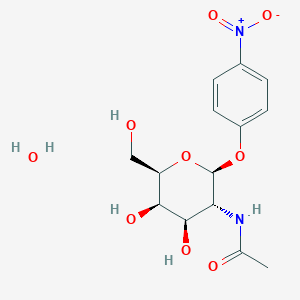
![Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl](/img/structure/B13855690.png)
![1-[[[(1R)-1-[3-[(2S,R)-2-[[(1-Carboxycyclopropyl)methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methylcyclopropaneacetic Acid](/img/structure/B13855696.png)
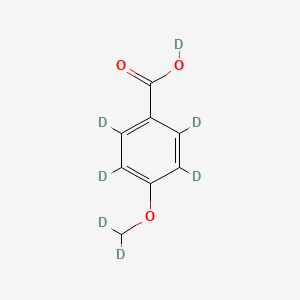
![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13855705.png)
